molecular formula C11H14O2 B129025 Ethyl 2-phenylpropionate CAS No. 2510-99-8

Ethyl 2-phenylpropionate

Cat. No.: B129025
CAS No.: 2510-99-8
M. Wt: 178.23 g/mol
InChI Key: UTUVIKZNQWNGIM-UHFFFAOYSA-N
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Description

Ethyl 2-phenylpropionate, also known as ethyl hydratropate, is an organic compound with the molecular formula C11H14O2. It is a colorless liquid that is used primarily in organic synthesis. This compound is an ester derived from 2-phenylpropionic acid and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-phenylpropionate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl phenylacetate with iodomethane in the presence of a base such as diisopropylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions . The reaction mixture is then worked up by extraction and purification to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the esterification of 2-phenylpropionic acid with ethanol in the presence of an acid catalyst. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylpropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-phenylpropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-phenylpropionate involves its interaction with specific enzymes or receptors in biological systems. For instance, in enzymatic reactions, it acts as a substrate for esterases, which catalyze its hydrolysis to 2-phenylpropionic acid and ethanol . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-phenylpropionate can be compared with other esters such as:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its phenyl group contributes to its aromatic characteristics, making it valuable in the synthesis of aromatic compounds and in applications requiring specific fragrance profiles .

Properties

IUPAC Name

ethyl 2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVIKZNQWNGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862976
Record name Benzeneacetic acid, .alpha.-methyl-, ethyl ester
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2510-99-8
Record name Ethyl 2-phenylpropionate
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Record name Benzeneacetic acid, alpha-methyl-, ethyl ester
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Record name Ethyl 2-phenylpropanoate
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Record name Benzeneacetic acid, .alpha.-methyl-, ethyl ester
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Record name Ethyl 2-phenylpropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Ethyl 2-phenylpropionate in organic synthesis?

A1: this compound serves as a valuable starting material in various organic syntheses. For instance, it plays a crucial role in the model study towards synthesizing Xestoquinone, a furan-fused tetracyclic compound. Specifically, it reacts with 5-iodo-1-methoxymethoxy pentyne to produce ethyl 7-methoxymethoxy-2-methyl-2-phenyl-5-heptynoate, which is further transformed into a key intermediate, methyl 9-oxo-4-methyl-4-phenyl-2,7-nonadiynoate, in the multi-step synthetic route [].

Q2: Can this compound be synthesized through biocatalytic means? If so, what are the key factors influencing the reaction?

A3: Yes, this compound can be synthesized through biocatalysis. Research has demonstrated that lyophilized mycelia of certain fungi, like Aspergillus oryzae and Rhizopus oryzae, possess carboxylesterase activity capable of catalyzing both the hydrolysis and synthesis of this compound []. The choice of fungal strain significantly impacts the reaction outcome. For instance, Aspergillus oryzae MIM exhibited superior efficiency compared to Rhizopus oryzae, likely due to a more favorable microenvironment and thermodynamic conditions within the fungal cells [].

Q3: What methods are effective for racemizing this compound?

A4: An organocatalytic approach has been successfully developed for racemizing this compound, even in the presence of water []. This method utilizes organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in a two-phase system to achieve racemization, which is a crucial step for applications like dynamic kinetic resolution using hydrolases [].

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